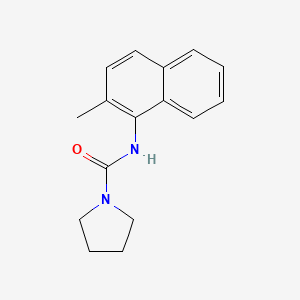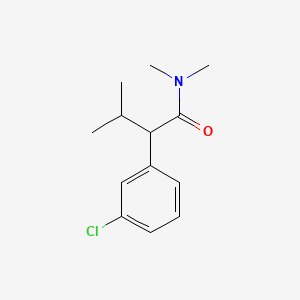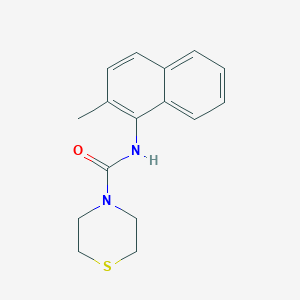
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. This compound has also been shown to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells. Additionally, this compound has been found to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. This compound has been found to reduce the production of reactive oxygen species (ROS) and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activities, and its ability to modulate immune responses. However, this compound also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. This compound also has limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has significant potential for the development of novel therapeutics for various diseases. Future research directions include the optimization of the synthesis method to improve the yield and purity of this compound, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, this compound can be used as a lead compound for the development of more potent and selective derivatives with improved pharmacokinetic properties. Overall, this compound is a promising compound with significant potential for the development of novel therapeutics for various diseases.
Synthesemethoden
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is synthesized through a multistep process involving the reaction of 2-methylnaphthalene with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyrrolidine-1-carboxylic acid. The synthesis of this compound is a complex and time-consuming process, requiring specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, including COX-2 and iNOS.
Eigenschaften
IUPAC Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13-6-2-3-7-14(13)15(12)17-16(19)18-10-4-5-11-18/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZXHDWYGLMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)

